5,6,7,8-Tetrahydroquinazolin-6-amine
Overview
Description
5,6,7,8-Tetrahydroquinazolin-6-amine is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
6-Amino-5,6,7,8-tetrahydroquinazoline has been found to have high binding affinity towards certain essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of the bacteria, making them promising targets for antitubercular agents .
Mode of Action
The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking . This interaction inhibits the function of these enzymes, thereby disrupting the normal biochemical processes of the bacteria .
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 affects the biochemical pathways associated with these enzymes. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor needed for the synthesis of nucleic acids. Mt PanK is involved in the biosynthesis of coenzyme A, a key player in energy metabolism. Mt DprE1 is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Result of Action
The inhibition of the target enzymes by 6-Amino-5,6,7,8-tetrahydroquinazoline results in the disruption of essential biochemical processes in Mycobacterial tuberculosis. This leads to the inhibition of bacterial growth and survival . Moreover, the compound also shows high inhibition activity against β-glucosidase, suggesting potential use in the treatment of diabetes .
Biochemical Analysis
Biochemical Properties
6-Amino-5,6,7,8-tetrahydroquinazoline has been found to interact with several enzymes and proteins. For instance, molecular docking studies have indicated that this compound reveals high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions could potentially influence the biochemical reactions involving these enzymes.
Cellular Effects
It has been suggested that this compound may have potential antitubercular activity It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinazolin-6-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is straightforward and involves the formation of the quinazoline ring through cyclocondensation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.
Common Reagents and Conditions:
Substitution: Various reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quaternary ammonium cations.
Substitution Products: Derivatives with different functional groups on the quinazoline ring.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-6-amine has several applications in scientific research:
Comparison with Similar Compounds
Quinazoline Derivatives: Compounds such as 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine share a similar core structure but differ in their functional groups.
Morpholino-substituted Quinazolines: These compounds have shown various biological activities, including antitubercular and antidiabetic properties.
Uniqueness: 5,6,7,8-Tetrahydroquinazolin-6-amine is unique due to its specific binding affinity to enzymes involved in tuberculosis and diabetes, making it a promising candidate for drug development .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-6-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h4-5,7H,1-3,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSRJNKREOFLHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290646 | |
Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933726-35-3 | |
Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933726-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-6-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinazolin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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